HUMAN MCP-1 Binds CCR2 with 35-Fold Higher Affinity Than MCP-3
In a direct head-to-head binding study using HEK-293 cells stably expressing the human MCP-1 receptor (CCR2), MCP-3 bound with approximately 35-fold lower affinity than MCP-1 [1]. The study also demonstrated that MCP-1 and MCP-3 exhibited similar potency for adenylyl cyclase inhibition, with concentrations giving 50% inhibition of 48 pM and 67 pM, respectively, indicating that MCP-1 is a more potent ligand for this receptor [1].
| Evidence Dimension | Receptor binding affinity for CCR2 |
|---|---|
| Target Compound Data | MCP-1 (CCL2): High-affinity binding |
| Comparator Or Baseline | MCP-3 (CCL7): Approximately 35-fold lower affinity than MCP-1 |
| Quantified Difference | 35-fold difference in binding affinity |
| Conditions | HEK-293 cells stably transfected with human MCP-1 receptor (CCR2) |
Why This Matters
This 35-fold difference in binding affinity directly impacts the dose-response relationship and experimental window for CCR2-dependent assays, making MCP-1 the preferred ligand for high-sensitivity applications.
- [1] Proost P, Charo IF, Van Damme J, Franci C, Wong LM. Monocyte chemoattractant protein-3, but not monocyte chemoattractant protein-2, is a functional ligand of the human monocyte chemoattractant protein-1 receptor. J Immunol. 1997;158(7):3379-87. View Source
